Ethyl 2-(1-hydroxyethyl)heptanoate
Description
Ethyl 2-(1-hydroxyethyl)heptanoate is a branched-chain ethyl ester derived from heptanoic acid, featuring a hydroxyethyl (-CH(OH)CH₃) substituent at the 2-position of the heptanoate backbone. These esters are widely used in flavor and fragrance industries due to their fruity, wine-like, or floral aromas .
Properties
CAS No. |
1729-68-6 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxyethyl)heptanoate |
InChI |
InChI=1S/C11H22O3/c1-4-6-7-8-10(9(3)12)11(13)14-5-2/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
JPYKOYZYBIWOAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(C)O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-hydroxyethyl)heptanoate can be synthesized through the esterification of heptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous reactors may be used to maintain a steady production rate, and advanced purification techniques such as fractional distillation are employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-hydroxyethyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxoheptanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-(1-hydroxyethyl)heptanol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.
Major Products
Oxidation: Ethyl 2-oxoheptanoate
Reduction: Ethyl 2-(1-hydroxyethyl)heptanol
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-hydroxyethyl)heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor
Mechanism of Action
The mechanism of action of ethyl 2-(1-hydroxyethyl)heptanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl Heptanoate (CAS 106-30-9)
- Structure: Straight-chain ester of heptanoic acid and ethanol.
- Properties : Fruity, cognac-like odor; boiling point ~199°C; used extensively in food flavoring (e.g., wines, brandies) .
- Applications : Flavoring agent in beverages, confectionery, and perfumes.
- Environmental Impact : Released via industrial formulation of mixtures; moderate environmental persistence .
Methyl Heptanoate (CAS 106-73-0)
- Structure: Methyl ester of heptanoic acid.
- Properties: Similar fruity odor but higher volatility than ethyl heptanoate due to shorter alkyl chain.
- Applications : Used in cleaning products and as a synthetic intermediate .
- Regulatory Status : Listed in the European Chemicals Agency (ECHA) database (EC 203-428-8) .
2-Phenylethyl Heptanoate (CAS 5454-11-5)
Ethyl 2-Acetylheptanoate (CAS 24317-94-0)
- Structure: Ethyl heptanoate with an acetyl (-COCH₃) group at the 2-position.
- Properties : Higher reactivity due to the ketone group; used primarily in R&D settings .
Comparative Analysis Table
Research Findings and Gaps
- Structural Effects: The hydroxyethyl group in this compound likely reduces volatility compared to ethyl heptanoate, making it suitable for sustained-release fragrances or pharmaceutical carriers (hypothesized).
- Safety Data: While Ethyl 2-acetylheptanoate’s SDS emphasizes eye protection and ventilation , similar precautions may apply to this compound due to structural complexity.
- Microbial Interactions: Ethyl heptanoate correlates with microbial activity in fermentation (e.g., Cladosporium spp.) , suggesting that substituted analogs like this compound may influence microbial communities differently.
Biological Activity
Ethyl 2-(1-hydroxyethyl)heptanoate is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its effects on cellular metabolism, toxicity, and potential therapeutic applications. The information is synthesized from various authoritative sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is an ester derived from heptanoic acid and ethylene glycol. Its structure can be represented as follows:
The compound's characteristics, such as solubility and volatility, contribute to its biological activity.
Metabolic Pathways
Research indicates that this compound undergoes metabolic transformations in the body, primarily through β-oxidation. This process allows it to be incorporated into normal cellular metabolism, which may enhance its biological effectiveness. Studies have shown that repeated administration of similar compounds can lead to altered metabolic pathways, resulting in increased organ weights and changes in liver function markers .
Toxicological Profile
Acute Toxicity:
The acute toxicity of this compound is relatively low, with LD50 values indicating low dermal toxicity in rats and guinea pigs (greater than 2000 mg/kg). However, some studies have reported harmful effects at lower doses in specific animal models .
Chronic Effects:
Chronic exposure has been associated with liver changes, including hepatocyte hypertrophy and alterations in serum cholesterol levels. These findings suggest a need for careful evaluation of long-term exposure risks .
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. For instance, it has been observed to inhibit biofilm formation in bacterial cultures, which is crucial for preventing infections in clinical settings . This activity may be attributed to its ability to disrupt bacterial cell membranes or metabolic processes.
Case Studies
Case Study 1: Inhibition of Biofilm Formation
In a study evaluating the efficacy of various compounds against bacterial biofilms, this compound demonstrated significant inhibition rates at concentrations lower than the minimum inhibitory concentration (MIC). The results showed an inhibition percentage ranging from 18% to 30% depending on the concentration used .
Case Study 2: Hepatotoxicity Assessment
A study assessing the hepatotoxic effects of similar compounds found that prolonged exposure led to dose-dependent liver damage characterized by increased liver weights and histopathological changes. The no-observed-adverse-effect level (NOAEL) was determined to be around 61 mg/kg body weight per day for male rats .
Table 1: Toxicity Profile of this compound
| Test Subject | LD50 (mg/kg) | Observations |
|---|---|---|
| Rats (oral) | >2000 | Low acute oral toxicity |
| Guinea pigs (dermal) | >6300 | Low dermal toxicity |
| Rabbits (dermal) | 1260 | Harmful upon dermal application |
Table 2: Antimicrobial Activity Against Biofilm Formation
| Concentration (µL/mL) | Inhibition Percentage (%) |
|---|---|
| 10 | 18.59 |
| 20 | 30.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
